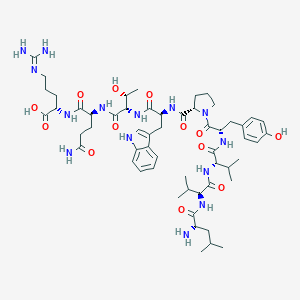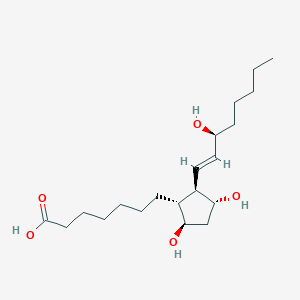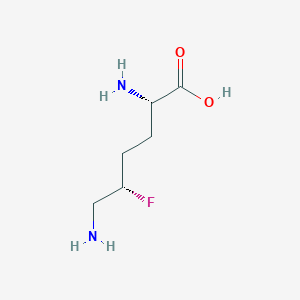
Rivenprost
Übersicht
Beschreibung
Rivenprost is a potent and selective agonist for the prostaglandin E2 receptor subtype EP4. It has been used to promote EP4-mediated bone formation, prevent bone loss related to osteoporosis, drive osteoblast differentiation, and stabilize bone implants . This compound is also known for its role in supporting wound healing .
Vorbereitungsmethoden
Rivenprost is synthesized through a series of chemical reactions involving the formation of its active free acid form. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of reactions involving the cyclopentane ring and the butanoic acid side chain.
Introduction of functional groups: Hydroxyl and methoxymethyl groups are introduced to the core structure through selective reactions.
Final modifications:
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
Analyse Chemischer Reaktionen
Rivenprost undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Rivenprost has a wide range of scientific research applications, including:
Wirkmechanismus
Rivenprost exerts its effects by selectively binding to and activating the prostaglandin E2 receptor subtype EP4. This activation leads to the stimulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway . The activation of the EP4 receptor by this compound promotes bone formation, prevents bone loss, and supports wound healing by enhancing the differentiation and activity of osteoblasts and other cells involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Rivenprost is unique among prostaglandin E2 receptor agonists due to its high selectivity for the EP4 receptor. Similar compounds include:
Prostaglandin E1: Less selective and activates multiple prostaglandin receptors.
Prostaglandin E2: Activates all four prostaglandin E receptors (EP1-EP4) with less selectivity.
This compound’s high selectivity for the EP4 receptor makes it particularly useful for studying the specific roles of this receptor in various physiological and pathological processes .
Eigenschaften
IUPAC Name |
methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUXLIJKPWCAO-AZIFJQEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101764 | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256382-08-8 | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256382-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivenprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256382088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivenprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVENPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBO45T413 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rivenprost interact with its target and what are the downstream effects?
A: this compound is a selective agonist for the prostaglandin EP4 receptor [, ]. Upon binding to the EP4 receptor, this compound activates the receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP is thought to play a role in the reduction of intraocular pressure (IOP) [], potentially by modulating aqueous humor outflow.
Q2: How does this compound compare to other prostaglandin receptor agonists in terms of IOP-lowering efficacy in models of ocular hypertension?
A: In a mouse model of dexamethasone-induced ocular hypertension, this compound demonstrated significant IOP-lowering effects but showed a slower onset of action and lower overall efficacy compared to agonists targeting the EP2 receptor, such as Misoprostol, PF-04217329, and Butaprost []. While all compounds significantly reduced IOP, the peak IOP reduction observed with this compound (58.4%) was less pronounced than that seen with the EP2-targeting agonists (ranging from 65.2% to 74.52%) []. This suggests that while EP4 agonism can contribute to IOP reduction, targeting the EP2 receptor might be a more effective strategy for managing corticosteroid-induced ocular hypertension.
Q3: Beyond IOP reduction, how does this compound treatment impact the lipid profile of the optic nerve in models of ocular disease?
A: Research utilizing this compound in a DBA/2J mouse model of progressive IOP increase demonstrated its ability to lower IOP, similar to Latanoprost, another prostaglandin analog []. Interestingly, lipidomics analysis of the optic nerves revealed distinct lipid alterations induced by these treatments. While Latanoprost predominantly impacted phosphatidylethanolamine levels in a C57BL/6J mouse model of optic nerve crush, this compound did not induce such pronounced changes []. These findings highlight the potential for prostaglandin receptor agonists to differentially influence optic nerve lipid composition, which could have implications for understanding their neuroprotective effects in the context of glaucoma.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B157748.png)
